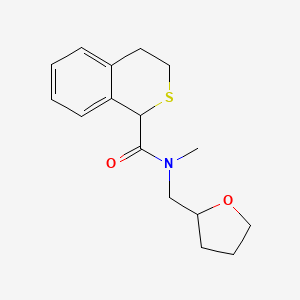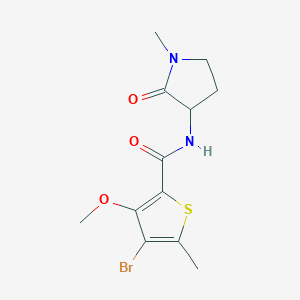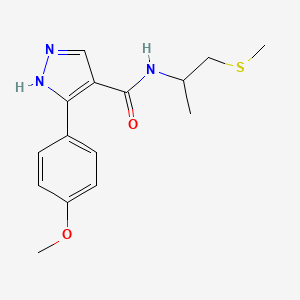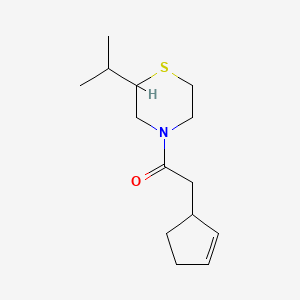
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, also known as BM-TM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BM-TM is a thiazolidinone derivative that has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood. However, it has been suggested that (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone may also exert its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in various in vitro and in vivo studies. In animal models, (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to reduce inflammation and oxidative stress in the lungs, liver, and kidneys. (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
实验室实验的优点和局限性
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is a relatively stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it a viable candidate for large-scale production. However, the solubility of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone in water is relatively low, which can limit its use in certain experimental settings. Additionally, the mechanism of action of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood, which can limit its use in certain research applications.
未来方向
There are several future directions for the research on (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. One potential direction is the development of new synthetic methods for (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone that can improve its solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, which can provide insights into its potential therapeutic applications. Finally, the evaluation of the safety and efficacy of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone in clinical trials is an important future direction for the development of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone as a potential therapeutic agent.
合成方法
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone can be synthesized by the reaction of 3-bromo-2-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to yield the final product, (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. The synthesis method of (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. (3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been shown to exhibit anticancer properties, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
(3-bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-8-9(3-2-4-10(8)12)11(14)13-5-6-15-7-13/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHFFPQHZMLAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-methylphenyl)-(1,3-thiazolidin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![1-[(2-Chlorophenyl)methyl]-1-cyclopentylurea](/img/structure/B7591420.png)
![N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7591424.png)



![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)





